4-Glycylphenyl 4-methylbenzene-1-sulfonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Glycylphenyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with glycylphenylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Anhydrous dichloromethane or another suitable organic solvent
Reaction Time: 2-4 hours
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:
Reactants: 4-methylbenzenesulfonyl chloride and glycylphenylamine
Catalyst: Sodium hydroxide or another suitable base
Solvent: Anhydrous dichloromethane
Temperature: Controlled to maintain optimal reaction conditions
Purification: Crystallization or chromatography to obtain the pure product
Chemical Reactions Analysis
Types of Reactions
4-Glycylphenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Formation of 4-methylbenzenesulfonic acid.
Reduction: Formation of 4-methylbenzenesulfinate or 4-methylbenzenethiol.
Substitution: Formation of halogenated derivatives of this compound.
Scientific Research Applications
4-Glycylphenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Glycylphenyl 4-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong ionic interactions with positively charged sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic compounds, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzenesulfonic acid
- 4-Methylbenzenesulfinate
- 4-Methylbenzenethiol
- 4-Glycylphenyl 4-chlorobenzene-1-sulfonate
Uniqueness
4-Glycylphenyl 4-methylbenzene-1-sulfonate is unique due to the presence of both a glycylphenyl group and a sulfonate group This combination imparts distinct chemical properties, such as enhanced solubility in polar solvents and specific reactivity patterns
Properties
CAS No. |
920804-70-2 |
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Molecular Formula |
C15H15NO4S |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
[4-(2-aminoacetyl)phenyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H15NO4S/c1-11-2-8-14(9-3-11)21(18,19)20-13-6-4-12(5-7-13)15(17)10-16/h2-9H,10,16H2,1H3 |
InChI Key |
FKEMUEKYPVBHNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)CN |
Origin of Product |
United States |
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